molecular formula C20H34O6 B190574 Andromedotoxin CAS No. 4720-09-6

Andromedotoxin

Cat. No. B190574
CAS RN: 4720-09-6
M. Wt: 412.5 g/mol
InChI Key: NXCYBYJXCJWMRY-RSJQAJMGSA-N
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Description

Andromedotoxin, also known as acetylandromedol, grayanotoxin-I, or rhodotoxin, is a toxic compound found in various plants of the heath family (Ericaceae), such as members of the genus Andromeda . It is known to lower the blood pressure of animals when taken in small doses .


Synthesis Analysis

Andromedotoxin is a type of neurotoxic diterpene that is common in the Ericaceae family, especially in the genera Gaultheria, Kalmia, Ledum, Pieris, and Rhododendron . The toxins can be transferred to honey by bees that have consumed nectar from these plants .


Molecular Structure Analysis

Grayanotoxins, including Andromedotoxin, are low molecular weight hydrophobic compounds . They are structurally characterized as polyhydroxylated cyclic diterpenes . The base structure is a 5/7/6/5 ring system that does not contain nitrogen .


Physical And Chemical Properties Analysis

Andromedotoxin appears as a white crystalline or powder . It is soluble in water, acetone, and chloroform, but almost insoluble in diethyl ether or petroleum ether . Its melting point ranges from 265–268 °C .

Scientific Research Applications

  • Detection in Plant Material and Animal Poisoning Cases : Andromedotoxin is detectable in plant material and relics from poisoning cases due to Rhododendron and other Ericacea members. This detection method aids in diagnosing Rhododendron poisoning in animals, overcoming issues associated with clinical signs and untrained plant identification (Humphreys & Stodulski, 1986).

  • Pharmacological Properties of Toxic Nectars : Acetylandromedol (andromedotoxin) has been isolated from Rhododendron thomsonii nectar. Investigations into the pharmacological properties of toxic nectars from various Rhododendron species indicate that acetylandromedol is the poisonous principle (Carey et al., 1959).

  • Cardiovascular and Respiratory Effects : Andromedotoxin causes bradycardia, hypotension, respiratory depression, and can influence the cardiac rhythm and blood pressure. Its effects include reflex vasodilatation contributing to hypotensive effects and possible central nervous system stimulation followed by depression (Moran et al., 1954).

  • Case Studies of Human Poisoning : Instances of human poisoning due to andromedotoxin-containing honey have been documented. Symptoms included severe arterial hypotension, bradycardic arrhythmias, syncope, and CNS symptoms. These cases were successfully treated symptomatically within 24 hours (Gössinger et al., 2008).

  • Cardiac Effects of "Mad Honey" : "Mad honey" intoxication, due to grayanotoxins (andromedotoxins) in honey, can present with fatal cardiac bradyarrhythmias and circulatory collapse. These toxins increase sodium channel permeability and activate the vagus nerve, leading to cardiac toxicity (Okuyan et al., 2010).

  • Carotid Sinus Effects : In vagotomized dogs, andromedotoxin exhibits hypotensive action through reflex mechanisms, with no central vasodepressor action demonstrated. This action highlights its potential influence on the cardiovascular system (Moran et al., 1954).

  • Analgesic Action and Potentiation : Andromedotoxin has shown analgesic action in experimental studies, with its effects being potentiated by scopolamine and atropine. This finding has implications for understanding the pain-relieving properties of andromedotoxin (Chang, 1958).

Safety And Hazards

Andromedotoxin poses several safety hazards. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling Andromedotoxin .

Future Directions

While there is limited information on the future directions of Andromedotoxin research, it is clear that further studies are needed to fully understand its synthesis, chemical reactions, and potential applications. This includes exploring its medicinal properties, toxicity levels, and impact on human health .

properties

IUPAC Name

(3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYBYJXCJWMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Grayanotoxin I
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Solubility

SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER
Record name GRAYANOTOXIN I
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS., THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING., GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG., RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05).
Record name GRAYANOTOXIN I
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rhodotoxin

Color/Form

CRYSTALS FROM ETHYL ACETATE

CAS RN

4720-09-6
Record name Andromedotoxin
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Record name GRAYANOTOXIN I
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING
Record name GRAYANOTOXIN I
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3463
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
802
Citations
WH Tallent, ML Riethof, EC Horning - Journal of the American …, 1957 - ACS Publications
A procedure for the detection of acetylandromedol in plant extracts was developed through use of paper electrophoresis with borate buffer solutions. Positive results were found for …
Number of citations: 70 pubs.acs.org
PC Plugge, HG de Zaayer - American Journal of Pharmacy …, 1889 - search.proquest.com
… ANDROMEDOTOXIN. … Plugge first obtained andromedotoxin, which he extracted from Andromeda japonica, A. polifolia, A. Catesboei and A. … Andromedotoxin, C311-161010, is an …
Number of citations: 8 search.proquest.com
HB Wood Jr, VL Stromberg, JC Keresztesy… - Journal of the …, 1954 - ACS Publications
… This result indicated that andromedotoxin contained four … lead tetraacetate oxidations of andromedotoxin confirmed the … andromedotoxin was comparable to that of andromedotoxin …
Number of citations: 46 pubs.acs.org
M KOHANAWA - The Japanese Journal of Pharmacology, 1956 - jstage.jst.go.jp
… "andromedotoxin." Afterwards in 1901 Hayashi and Muto (7) had tried to isolate pure andromedotoxin from … into three groups, andromedotoxin (ATA) isolated from Andromeda …
Number of citations: 11 www.jstage.jst.go.jp
NC Moran, PE Dresel, ME Perkins… - Journal of Pharmacology …, 1954 - ASPET
… The rapid intravenous injection of andromedotoxin produces bradycardia, hypotension, and respiratory depression. Atropine prevents the bradycardia and diminishes the hypotensive …
Number of citations: 50 jpet.aspetjournals.org
K HASHIMOTO, S KUMAKURA… - The Japanese Journal of …, 1964 - jstage.jst.go.jp
METHODS The hindlimb cross-circulation and the combination of cross-circulations of the hindlimb and the kidney were prepared on dogs. Recepient mongrel dogs were anesthesized …
Number of citations: 35 www.jstage.jst.go.jp
NC Moran, ME Perkins, AP Richardson - Journal of Pharmacology and …, 1954 - ASPET
… Injections of minute doses of andromedotoxin (0.05 to 0.1 … hypertensive levels after which andromedotoxin by the intravenous … Andromedotoxin administered either intravenously or into …
Number of citations: 15 jpet.aspetjournals.org
HH Swain, DA McCarthy - Journal of Pharmacology and Experimental …, 1957 - ASPET
Veratrine, protoveratrine and andromedotoxin share the property, previously described for the cardiac glycosides, of depressing Purkinje conduction without depressing ventricular …
Number of citations: 14 jpet.aspetjournals.org
H Gössinger, K Hruby, A Pohl, S Davogg… - Deutsche …, 1983 - europepmc.org
Two patients poisoned by andromedotoxin-containing honey were treated in Austrian hospitals in 1981 and 1982. The toxin-containing honey had in both cases been obtained in the …
Number of citations: 16 europepmc.org
C Otsuki - 1937 - ir.library.oregonstate.edu
Andromedotoxin, a poisonous principie found in a number of plants belonging to the Ericaceae family, is very toxic to the higher animals. It was first prepared b'r Eykman (6) in 1882 …
Number of citations: 0 ir.library.oregonstate.edu

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